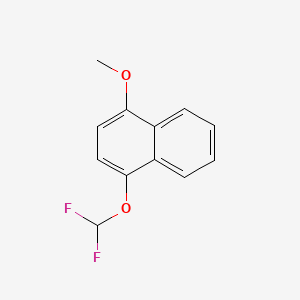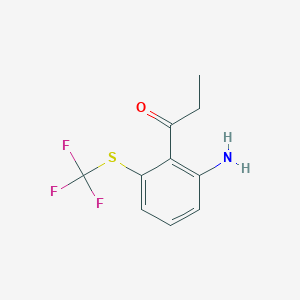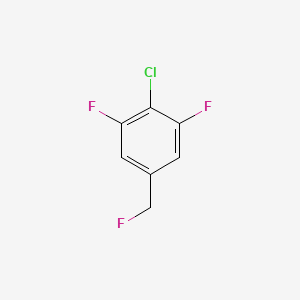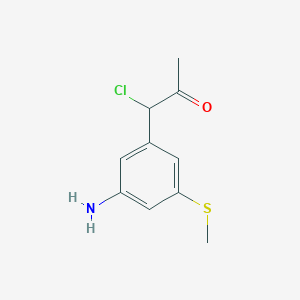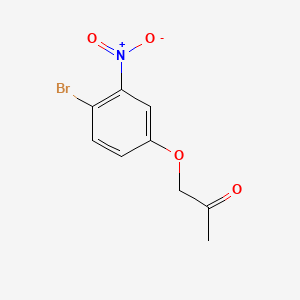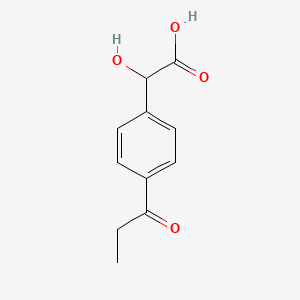
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene can be achieved through a multi-step process involving the introduction of each substituent onto the benzene ring. One possible synthetic route is as follows:
Halogenation: The starting material, 3-ethoxy-4-iodobenzene, can be prepared by iodination of 3-ethoxybenzene using iodine and an oxidizing agent such as nitric acid.
Alkylation: The 3-ethoxy-4-iodobenzene can then undergo Friedel-Crafts alkylation with 1,3-dichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the 3-chloropropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.
Oxidation: Formation of carbonyl-containing compounds such as aldehydes or ketones.
Reduction: Formation of deiodinated benzene derivatives.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene has several scientific research applications:
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, particularly those containing multiple functional groups.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, especially those targeting specific biological pathways.
Materials Science: It can be used in the preparation of functionalized polymers or as a building block for the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the ethoxy group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene can be compared with other similar compounds such as:
1-(3-Chloropropyl)-4-ethoxybenzene: Lacks the iodine atom, which may result in different reactivity and applications.
1-(3-Chloropropyl)-3-methoxy-4-iodobenzene: Contains a methoxy group instead of an ethoxy group, potentially affecting its chemical properties and reactivity.
1-(3-Chloropropyl)-3-ethoxy-4-bromobenzene: Contains a bromine atom instead of an iodine atom, which may influence its reactivity in substitution and reduction reactions.
Propriétés
Formule moléculaire |
C11H14ClIO |
|---|---|
Poids moléculaire |
324.58 g/mol |
Nom IUPAC |
4-(3-chloropropyl)-2-ethoxy-1-iodobenzene |
InChI |
InChI=1S/C11H14ClIO/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
AYNPXGRFHXOOKC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)CCCCl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


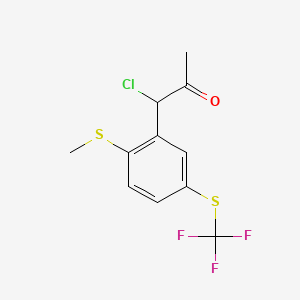
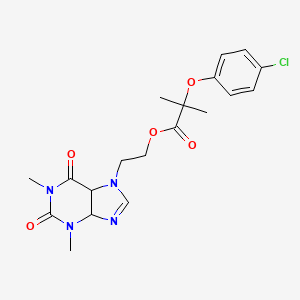
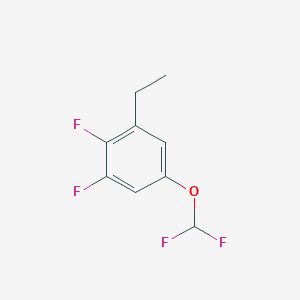
![7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14052255.png)

